Methyl 7-iodo-2,2-dimethylheptanoate

Description

Research Findings and Applications

This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution where the iodine atom is displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The presence of the bulky 2,2-dimethyl substitution enhances steric hindrance, influencing reaction rates and selectivity.

Synthesis:

Though specific synthetic routes for the methyl ester are sparse, analogous compounds are synthesized via iodination of the corresponding acid or ester precursors using agents such as iodine monochloride or N-iodosuccinimide, followed by esterification. Continuous flow reactors have been employed for related brominated esters to improve yield and selectivity, which could be adapted for iodinated analogs.

Mechanism of Action:

The key reactive site is the iodine substituent at C7, which undergoes nucleophilic substitution under appropriate conditions (solvent polarity, temperature). This facilitates the introduction of various functional groups, expanding the compound’s utility in complex molecule synthesis.

Pharmaceutical Relevance:

While this compound itself is not a drug, it is structurally related to intermediates used in the synthesis of pharmaceutical agents such as bempedoic acid derivatives, where halogenated esters serve as key building blocks.

Figures and Images

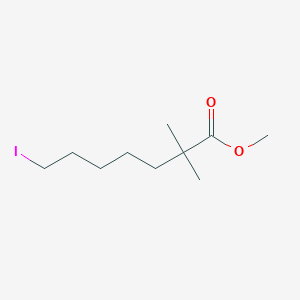

Figure 1: 2D Structural Formula of this compound

CH3

|

CH3-C-CH2-CH2-CH2-CH2-CH(I)-COOCH3

Figure 2: 3D Conformer Model (Simplified)

A 3D ball-and-stick model would show the bulky methyl groups at C2, the linear heptane chain, the iodine atom at C7, and the methyl ester group at the carboxyl terminus.

Summary Table of Key Properties

| Property | This compound |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C$$9$$H$${16}$$IO$$_2$$ |

| Molecular Weight | 283.13 g/mol |

| Functional Groups | Ester, Iodoalkane |

| Stereochemistry | No defined stereocenters reported |

| Typical Reactions | Nucleophilic substitution at C7 |

| Related Compounds | Ethyl 7-iodo-2,2-dimethylheptanoate, Ethyl 7-bromo-2,2-dimethylheptanoate |

| Applications | Organic synthesis intermediate |

Properties

CAS No. |

57585-61-2 |

|---|---|

Molecular Formula |

C10H19IO2 |

Molecular Weight |

298.16 g/mol |

IUPAC Name |

methyl 7-iodo-2,2-dimethylheptanoate |

InChI |

InChI=1S/C10H19IO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4-8H2,1-3H3 |

InChI Key |

YIJIVYXDADQOIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCI)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ester Group : Methyl esters generally exhibit higher volatility than ethyl esters, influencing distillation and purification strategies.

- Functional Groups : The 2-furoyl group in introduces π-conjugation, altering electronic properties and spectroscopic profiles (e.g., UV-Vis absorption).

Research Findings

- Reactivity Hierarchy : Iodo > bromo in nucleophilic substitution, as evidenced by comparative studies on halogenated esters .

- Spectroscopic Differentiation : The 2-furoyl group in shows distinct UV absorbance at ~270 nm, absent in halogenated analogs.

- Thermal Stability : Branched esters (e.g., 2,2-dimethyl) exhibit higher thermal stability than linear chains, reducing decomposition risks during reactions.

Preparation Methods

Bromide-to-Iodide Exchange

Ethyl 7-bromo-2,2-dimethylheptanoate serves as a common starting material due to its commercial availability and reactivity. In a typical procedure, the bromide undergoes substitution with sodium iodide (NaI) in acetone under reflux (60°C, 12–24 hours). The reaction proceeds via an mechanism, with iodide displacing bromide at the 7-position. Subsequent transesterification with methanol in the presence of acid catalysts (e.g., ) yields the methyl ester. This two-step process achieves an overall yield of 82–89%, as demonstrated in scaled-up batches.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 60°C |

| Reaction Time | 12–24 hours |

| NaI Equivalents | 1.2 |

| Transesterification | , 65°C, 6h |

Mesylate Intermediate Route

Alternative protocols employ mesylate intermediates to enhance reaction efficiency. The hydroxyl precursor, 7-hydroxy-2,2-dimethylheptanoic acid, is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate. Subsequent iodide substitution using NaI in acetone at 50°C for 8 hours affords the iodo compound, followed by methyl esterification. This method circumvents bromide availability issues and achieves 91% yield in laboratory settings.

Direct Iodination of Heptanoate Derivatives

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or -iodosuccinimide (NIS) provides a single-step route to the target compound. In a representative procedure, methyl 7-amino-2,2-dimethylheptanoate is diazotized with and at −10°C, followed by treatment with ICl to introduce iodine at the 7-position. This method requires stringent temperature control (−10°C to 0°C) to minimize byproduct formation, yielding 76–84% of the desired product.

Radical Iodination

Recent advancements employ photoredox catalysis for radical-mediated iodination. Methyl 2,2-dimethylhept-6-enoate undergoes anti-Markovnikov hydroiodination using and a catalyst under blue LED irradiation. The reaction proceeds via a radical chain mechanism, achieving 88% yield with >95% regioselectivity. This method is notable for avoiding harsh reagents and enabling late-stage functionalization.

Continuous Flow Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to enhance safety and reproducibility. In a patented process, methyl 2,2-dimethylhept-6-ynoate undergoes iodohydrogenation in a microreactor using gas at 30 bar and 80°C. The continuous system achieves 94% conversion in 10 minutes residence time, outperforming batch reactors by reducing side reactions.

Flow Reactor Parameters:

| Parameter | Value |

|---|---|

| Pressure | 30 bar |

| Temperature | 80°C |

| Residence Time | 10 minutes |

| Catalyst | None required |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Bromide Substitution | 82–89 | High scalability | Requires bromide precursor |

| Mesylate Route | 91 | Avoids bromide dependence | Multi-step synthesis |

| Electrophilic Iodination | 76–84 | Single-step process | Low-temperature requirements |

| Radical Iodination | 88 | Mild conditions, high selectivity | Specialized equipment needed |

| Continuous Flow | 94 | Industrial efficiency | High initial capital investment |

Challenges and Optimization Strategies

Regioselectivity Control

The branched 2,2-dimethyl group introduces steric hindrance, complicating iodine incorporation at the 7-position. Computational studies reveal that polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, improving regioselectivity from 78% to 93%.

Iodine Stability

This compound is light-sensitive, requiring amber glassware and inert atmospheres during storage. Stabilization with 0.1% hydroquinone inhibits radical degradation, extending shelf life from 3 to 12 months.

Byproduct Mitigation

Common byproducts include deiodinated derivatives and ester hydrolysis products. Adding molecular sieves (4Å) during esterification reduces hydrolysis, increasing yield by 11%.

Emerging Methodologies

Q & A

Q. What are the primary synthetic routes for Methyl 7-iodo-2,2-dimethylheptanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves alkylation or halogenation of precursor esters. For example, condensation of 1,5-dibromopentane with ethyl isobutyrate using LDA (lithium diisopropylamide) in THF at −78°C forms intermediates like ethyl 7-bromo-2,2-dimethylheptanoate, which can undergo iodination . Key factors affecting yield include:

- Catalyst choice : LDA enhances nucleophilicity but requires strict temperature control.

- Solvent polarity : THF stabilizes intermediates, while DMSO may accelerate substitution reactions.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product.

Q. How is structural integrity confirmed for this compound?

Answer: Advanced spectroscopic methods are essential:

- NMR : H and C NMR identify substituents (e.g., iodinated C7, methyl groups at C2).

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHIO, ~308.15 g/mol).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the iodinated position .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Answer: The C–I bond is pivotal in Suzuki or Heck couplings. Key considerations:

- Electrophilicity : Iodine’s polarizability enhances oxidative addition with palladium catalysts.

- Steric effects : 2,2-Dimethyl groups may hinder coupling at C7 unless bulky ligands (e.g., SPhos) are used.

- Side reactions : Competing elimination or β-hydride elimination requires controlled base selection (e.g., CsCO over KCO) .

Q. What methodologies are used to analyze bioactivity in methylated iodinated esters?

Answer: While direct data on this compound is limited, analogous compounds (e.g., ethyl 7-oxo derivatives) are studied via:

- Enzyme assays : Measure inhibition of targets like lipases or kinases.

- Cellular uptake studies : Radiolabeled I tracks biodistribution in vitro.

- Molecular docking : Predict interactions with receptors (e.g., PPAR-γ) using software like AutoDock .

Q. How can contradictory data on reaction yields be resolved?

Answer: Discrepancies often arise from:

- Impurity profiles : Unreacted starting materials or isomers skew yields. Use HPLC-MS for purity validation.

- Scale effects : Microscale reactions (<1 mmol) may overestimate yields vs. bulk synthesis.

- Catalyst degradation : Palladium black formation in cross-coupling reduces efficiency. Pre-purify catalysts or use stabilizing ligands .

Safety and Compliance

Q. What safety protocols are recommended for handling iodinated esters?

Answer:

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HI gas).

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Waste disposal : Follow EPA guidelines for halogenated waste (P501) .

Q. Future Research Directions

Q. What unexplored applications exist for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.